molecular formula C25H18N2O5S B11582192 prop-2-en-1-yl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11582192
M. Wt: 458.5 g/mol
InChI Key: UCOHKDDHMWOLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-en-1-yl 2-{3,9-dioxo-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and a carboxylate ester group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{3,9-dioxo-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-{3,9-dioxo-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the chromeno-pyrrol or thiazole rings .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{3,9-dioxo-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-{3,9-dioxo-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of a chromeno-pyrrol core, a thiazole ring, and a carboxylate ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H18N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

prop-2-enyl 2-(3,9-dioxo-1-phenyl-1H-chromeno[2,3-c]pyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H18N2O5S/c1-3-13-31-24(30)22-14(2)26-25(33-22)27-19(15-9-5-4-6-10-15)18-20(28)16-11-7-8-12-17(16)32-21(18)23(27)29/h3-12,19H,1,13H2,2H3

InChI Key

UCOHKDDHMWOLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)OCC=C

Origin of Product

United States

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